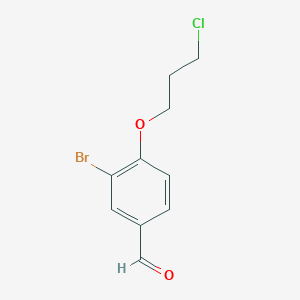
3-Bromo-4-(3-chloropropoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(3-chloropropoxy)benzaldehyde is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position and a 3-chloropropoxy group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is alkylated with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反应分析
Types of Reactions
3-Bromo-4-(3-chloropropoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-Bromo-4-(3-chloropropoxy)benzoic acid.
Reduction: Formation of 3-Bromo-4-(3-chloropropoxy)benzyl alcohol.
科学研究应用
3-Bromo-4-(3-chloropropoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 3-Bromo-4-(3-chloropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.
相似化合物的比较
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chloropropoxy group.
3-Bromo-4-chlorobenzaldehyde: Lacks the propoxy group, having only a chlorine atom at the fourth position.
Uniqueness
This compound is unique due to the presence of both bromine and 3-chloropropoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and exploration in various fields of research.
属性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC 名称 |
3-bromo-4-(3-chloropropoxy)benzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c11-9-6-8(7-13)2-3-10(9)14-5-1-4-12/h2-3,6-7H,1,4-5H2 |
InChI 键 |
UXWHXQJLDWKIGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)Br)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















